molecular formula C10H13NO2 B2726397 [2-(1,3-Dioxolan-2-yl)phenyl]methanamine CAS No. 2219379-58-3

[2-(1,3-Dioxolan-2-yl)phenyl]methanamine

Cat. No.: B2726397
CAS No.: 2219379-58-3
M. Wt: 179.219
InChI Key: WDBJRROZZBOMAQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1,3-Dioxolan-2-yl)phenyl]methanamine typically involves the reaction of 2-(1,3-dioxolan-2-yl)benzaldehyde with ammonia or an amine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol, and the reaction is performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

[2-(1,3-Dioxolan-2-yl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

[2-(1,3-Dioxolan-2-yl)phenyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(1,3-Dioxolan-2-yl)phenyl]methanamine depends on its specific application. In biochemical contexts, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The dioxolane ring can provide stability and specificity in binding interactions, while the amine group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(1,3-Dioxolan-2-yl)phenyl]methanamine is unique due to the combination of the dioxolane ring and the phenylmethanamine structure. This combination provides distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

[2-(1,3-dioxolan-2-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-4,10H,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBJRROZZBOMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=CC=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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